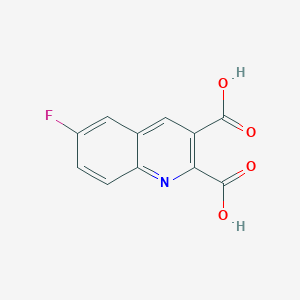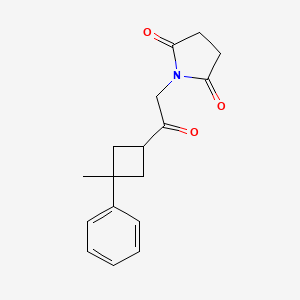![molecular formula C17H19N3O2S B12606041 N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine CAS No. 917907-08-5](/img/structure/B12606041.png)
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core substituted with an ethoxyethoxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
科学研究应用
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
相似化合物的比较
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Shares a similar pyrimidine core but differs in the substituents attached to the core.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-D]pyrimidin: Contains a triazole ring instead of the thieno ring.
Uniqueness
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxyethoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for various applications .
属性
CAS 编号 |
917907-08-5 |
|---|---|
分子式 |
C17H19N3O2S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[2-(2-ethoxyethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2S/c1-3-21-8-9-22-14-7-5-4-6-13(14)20-16-15-12(2)10-23-17(15)19-11-18-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20) |
InChI 键 |
SCYVNNGSDHCWMK-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
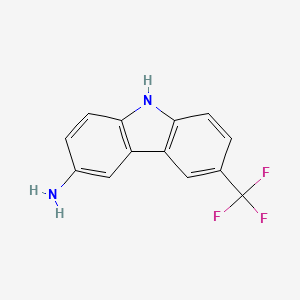
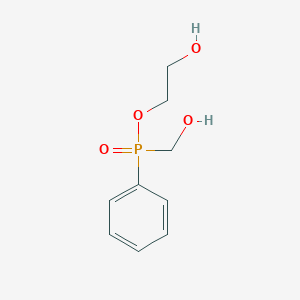
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)


![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)
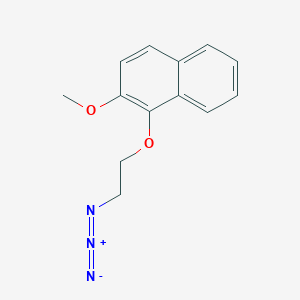
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)
